3-(2-Formyl-pyrrol-1-yl)-propionic acid methyl ester

Description

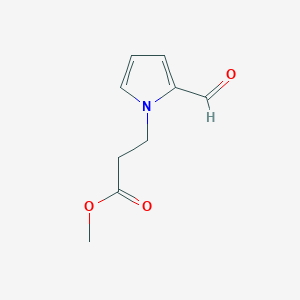

Chemical Structure and Identification 3-(2-Formyl-pyrrol-1-yl)-propionic acid methyl ester (CAS: N/A) is a heterocyclic organic compound featuring a pyrrole ring substituted with a formyl group at the 2-position and a propionic acid methyl ester moiety at the 1-position. Its molecular formula is C₉H₁₁NO₃, with a molecular weight of 197.19 g/mol. The compound was first identified through gas chromatography-mass spectrometry (GC-MS) and spectral analysis (IR, NMR) as part of a series of N-substituted pyrrole-2-aldehyde derivatives formed from amino acid precursors .

Properties

IUPAC Name |

methyl 3-(2-formylpyrrol-1-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-13-9(12)4-6-10-5-2-3-8(10)7-11/h2-3,5,7H,4,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQNGWQPQSKMSHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCN1C=CC=C1C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50491186 | |

| Record name | Methyl 3-(2-formyl-1H-pyrrol-1-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50491186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20948-40-7 | |

| Record name | Methyl 3-(2-formyl-1H-pyrrol-1-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50491186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Formyl-pyrrol-1-yl)-propionic acid methyl ester typically involves the following steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

Formylation: The formyl group can be introduced via the Vilsmeier-Haack reaction, where the pyrrole reacts with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

Esterification: The propionic acid group can be esterified using methanol and a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The methyl ester undergoes hydrolysis to yield the corresponding carboxylic acid. While direct data for this compound is limited, analogous reactions ( , ) suggest:

-

Conditions : Acidic (H₂SO₄) or basic (NaOH) hydrolysis.

-

Product : 3-(2-Formyl-pyrrol-1-yl)-propionic acid.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₉NO₃ |

| Molecular Weight | 167.16 g/mol |

| LogP | 0.78 |

Potential Cycloaddition Reactions

Though not directly reported for this compound, the formyl group may participate in 1,3-dipolar cycloadditions similar to isoxazole synthesis pathways ( ). For example:

-

Reagents : Nitromethane, K₂CO₃, and alkynes.

-

Product : Isoxazole-linked conjugates.

Hypothetical Mechanism :

-

Nitromethane forms a nitrile oxide dipole under basic conditions.

-

Cycloaddition with the formyl-pyrrole derivative yields isoxazole rings.

Functionalization of the Pyrrole Ring

-

Reduction : Conversion of the ester to alcohol (using LiAlH₄).

-

Amidation : Reaction with amines to form amides.

Physicochemical Data

Relevant properties compiled from structural analogs ( , , ):

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₁NO₃ |

| Molecular Weight | 181.19 g/mol |

| Boiling Point | ~250°C (estimated) |

| Density | 1.117 g/cm³ |

| SMILES | COC(=O)CCC1=CC=CN1C=O |

Scientific Research Applications

3-(2-Formyl-pyrrol-1-yl)-propionic acid methyl ester has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as a building block in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(2-Formyl-pyrrol-1-yl)-propionic acid methyl ester involves its interaction with various molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The ester group can undergo hydrolysis to release the active acid form, which can further interact with biological targets.

Comparison with Similar Compounds

Methyl 3-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate

Structure and Properties

- Molecular Formula: C₁₁H₁₅NO₃

- Molecular Weight : 209.24 g/mol

- Key Features : A dimethyl-substituted pyrrole ring with a formyl group at the 5-position and a propionic acid methyl ester at the 3-position.

- The formyl group’s position (5 vs. 2) alters electronic distribution, affecting hydrogen-bonding capacity and interactions in biological systems .

3-{[1-(4,5-Dibromopyrrole-2-yl)methanoyl]amino}propionic Acid Methyl Ester

Structure and Properties

- Molecular Formula : C₈H₈Br₂N₂O₃

- Molecular Weight : 356.97 g/mol

- Key Features : A brominated pyrrole ring with an amide-linked propionic acid methyl ester.

- Differences :

3-(1H-Pyrrol-1-yl)propanoic Acid Ethyl Ester

Structure and Properties

- Molecular Formula: C₈H₁₁NO₂

- Molecular Weight : 153.18 g/mol

- Key Features : A simpler pyrrole derivative with an ethyl ester group.

- Ethyl ester vs. methyl ester increases lipophilicity, influencing bioavailability .

3-Pyrrolidin-1-yl-propionic Acid Methyl Ester

Structure and Properties

- Molecular Formula: C₈H₁₅NO₂

- Molecular Weight : 157.21 g/mol

- Key Features : A saturated pyrrolidine ring instead of an aromatic pyrrole.

- Differences: Loss of aromaticity reduces conjugation and electronic stabilization.

Comparative Analysis Table

Key Research Findings

- Electronic Effects : The formyl group in the target compound enhances electrophilicity, making it reactive toward nucleophiles like amines or hydrazines. This contrasts with brominated analogs, where halogen atoms dominate reactivity .

- Biological Activity: Brominated pyrrole derivatives exhibit notable antimicrobial properties, while the target compound’s formyl group may enable covalent binding to proteins, suggesting utility in enzyme inhibition .

- Synthetic Flexibility : The methyl ester group in the target compound allows straightforward hydrolysis to carboxylic acids, enabling further derivatization—a feature shared with ethyl ester analogs but with distinct kinetic profiles .

Biological Activity

3-(2-Formyl-pyrrol-1-yl)-propionic acid methyl ester (commonly referred to as a pyrrole derivative) is a compound that has garnered attention due to its potential biological activities. Pyrrole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, anti-cancer, and neuroprotective effects. This article reviews the biological activity of this specific compound, highlighting research findings, case studies, and relevant data.

The compound's chemical structure can be summarized as follows:

- Chemical Name : this compound

- Molecular Formula : C9H11NO3

- Molecular Weight : 181.19 g/mol

- CAS Number : 132281-87-9

Anti-Cancer Properties

Research indicates that pyrrole derivatives exhibit significant anti-cancer properties. In vitro studies have demonstrated that compounds with similar structures can induce apoptosis in various cancer cell lines. For instance, a study on related pyrrole compounds showed that they inhibit cell proliferation in breast and lung cancer cells by modulating key signaling pathways involved in cell survival and apoptosis .

| Study | Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| MCF-7 (breast cancer) | 15 | Induction of apoptosis via caspase activation | |

| A549 (lung cancer) | 20 | Inhibition of PI3K/Akt pathway |

Anti-Inflammatory Activity

Pyrrole derivatives have also been studied for their anti-inflammatory effects. In vivo models have shown that these compounds can reduce inflammation markers such as TNF-alpha and IL-6. One notable study demonstrated that a similar pyrrole derivative significantly decreased paw edema in rats, indicating its potential as an anti-inflammatory agent .

| Study | Model | Dosage (mg/kg) | Result |

|---|---|---|---|

| Rat paw edema model | 50 | 40% reduction in edema after 24 hours | |

| Carrageenan-induced inflammation | 100 | Significant decrease in inflammatory cytokines |

Neuroprotective Effects

Recent investigations have suggested that pyrrole derivatives may possess neuroprotective properties. A study focusing on the neuroprotective effects of related compounds found that they could protect neuronal cells from oxidative stress-induced damage. The mechanism involves the upregulation of antioxidant enzymes and the inhibition of apoptotic pathways .

Case Study 1: Anti-Cancer Efficacy in Mice

In a controlled experiment, mice bearing tumor xenografts were treated with this compound. Results indicated a significant reduction in tumor size compared to control groups. The treatment led to a decrease in Ki-67 expression, a marker for cell proliferation, suggesting effective tumor growth inhibition .

Case Study 2: Inflammatory Response Modulation

Another study evaluated the compound's effect on LPS-induced inflammation in mice. The administration of the compound resulted in a marked decrease in serum levels of pro-inflammatory cytokines and improved histopathological outcomes in lung tissues .

Q & A

Q. How to address discrepancies in reported biological activity across studies?

- Methodological Answer : Cross-validate assays using standardized protocols (e.g., IC₅₀ determinations with acetylcholinesterase inhibition). Differences may arise from compound purity, solvent residues (e.g., DMSO), or cell line variability. Meta-analyses of structure-activity relationships (SAR) for analogs (e.g., piperazine derivatives ) provide mechanistic insights.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.